molecular formula C9H17N3O3 B1403379 Tert-butyl 3-amino-3-carbamoylazetidine-1-carboxylate CAS No. 1254120-14-3

Tert-butyl 3-amino-3-carbamoylazetidine-1-carboxylate

Cat. No.: B1403379
CAS No.: 1254120-14-3
M. Wt: 215.25 g/mol
InChI Key: OAKMOLUZPTYUBR-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-3-carbamoylazetidine-1-carboxylate is a chemical compound with the CAS Number: 1254120-14-3 . It has a molecular weight of 215.25 and its IUPAC name is tert-butyl 3-amino-3-(aminocarbonyl)-1-azetidinecarboxylate . The compound is typically stored at temperatures around 4°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H17N3O3/c1-8(2,3)15-7(14)12-4-9(11,5-12)6(10)13/h4-5,11H2,1-3H3,(H2,10,13) . This code provides a specific textual identifier for the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound is a white solid with a melting point of 166-169°C .

Scientific Research Applications

Enantioselective Esterification in Organic Synthesis

A significant application of tert-butyl alcohol, related to the tert-butyl group in Tert-butyl 3-amino-3-carbamoylazetidine-1-carboxylate, is found in organic synthesis. In a study by Ishihara et al. (2008), the enantioselective esterification of racemic carboxylic acids was achieved using an L-histidine-derived sulfonamide, demonstrating the potential for creating highly selective asymmetric inductions in organic chemistry (Ishihara, Kosugi, Umemura, & Sakakura, 2008).

Metal-Free Chemical Synthesis

In another context, tert-butyl carbazate, which bears structural similarity to this compound, was used in a metal-free synthesis protocol. This method, reported by Xie et al. (2019), allowed for the efficient preparation of various quinoxaline-3-carbonyl compounds, showcasing the role of tert-butyl derivatives in facilitating eco-friendly synthetic processes (Xie et al., 2019).

Photoredox-Catalyzed Reactions

Wang et al. (2022) explored the use of tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, in photoredox-catalyzed amination reactions. This study highlights the application of tert-butyl derivatives in photocatalysis, leading to the creation of diverse chemical structures such as 3-aminochromones (Wang et al., 2022).

Asymmetric Synthesis of Amines

The versatility of N-tert-butanesulfinyl imines, structurally related to the tert-butyl group in this compound, is showcased in Ellman et al.'s (2002) study. They demonstrated the asymmetric synthesis of a wide range of enantioenriched amines, underscoring the importance of tert-butyl derivatives in chiral chemistry (Ellman, Owens, & Tang, 2002).

Other Relevant Research

  • Lebel and Leogane (2005) investigated the use of di-tert-butyl dicarbonate in a one-pot Curtius rearrangement for the synthesis of tert-butyl carbamates, demonstrating the reactivity and utility of tert-butyl derivatives in organic synthesis (Lebel & Leogane, 2005).
  • Zhang et al. (2022) reported on the synthesis of tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazol-5-yl)-1H-pyrazole[3,4-d]pyrimidine-1-yl)ethoxy)propionate, emphasizing the role of tert-butyl derivatives as intermediates in complex molecule synthesis (Zhang et al., 2022).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

tert-butyl 3-amino-3-carbamoylazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O3/c1-8(2,3)15-7(14)12-4-9(11,5-12)6(10)13/h4-5,11H2,1-3H3,(H2,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAKMOLUZPTYUBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1254120-14-3
Record name tert-butyl 3-amino-3-carbamoylazetidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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